
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it has been shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-viral properties and inhibit the replication of various viruses. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have anti-oxidant properties and protect against oxidative stress.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively easy to synthesize and has a high yield. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is stable under normal lab conditions and can be stored for long periods. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has some limitations for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not water-soluble, which limits its use in aqueous solutions. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has a short half-life in vivo, which limits its use in animal studies.
未来方向
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea research. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has shown promising results in various in vitro and in vivo studies, and further research is needed to investigate its potential therapeutic applications. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea could be used as a potential anti-cancer drug or as a treatment for inflammatory and viral diseases. Future research could also investigate the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential side effects. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea could be modified to improve its solubility and stability, which could expand its use in lab experiments and potential therapeutic applications.
Conclusion
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is a thiourea derivative that has been widely used in scientific research due to its various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments, including ease of synthesis and low toxicity, but also has some limitations, including low solubility and short half-life. Future research could investigate the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea and its optimal dosage and administration.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxybenzylamine with carbon disulfide to form 2,4-dimethoxyphenyl isothiocyanate. The second step involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 4-pyridinemethanamine to form N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea. The overall yield of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea synthesis is around 60%.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been widely used in scientific research due to its various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-3-4-13(14(9-12)20-2)18-15(21)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZDJESLKDOEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

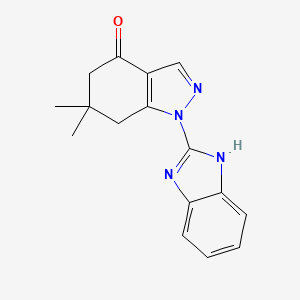
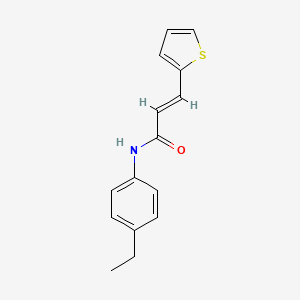
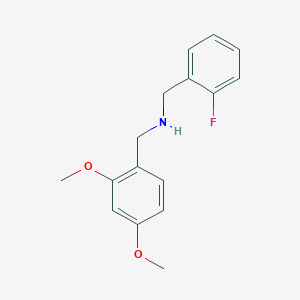
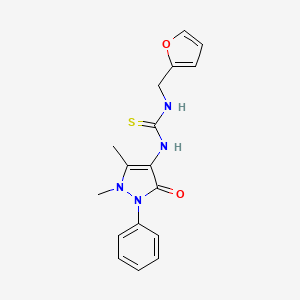
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
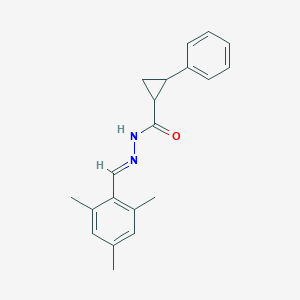

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)

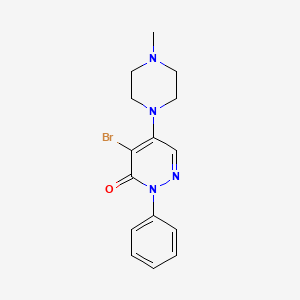
![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)